

An In-depth Technical Guide to the Chemical Structure of Isotussilagine

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Compound of Interest

Compound Name: *Isotussilagine*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the chemical structure, properties, and analytical methodologies related to **Isotussilagine**, a significant pyrrolizidine alkaloid.

Introduction to Isotussilagine

Isotussilagine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, including *Tussilago farfara* (coltsfoot), *Petasites spurius*, and species within the *Arnica* genus.

[1][2] As a member of the PA family, its structure is characterized by a necine base, which consists of two fused five-membered rings.[3] PAs are a large, structurally diverse class of secondary metabolites, and the study of specific alkaloids like **Isotussilagine** is crucial for understanding the structure-activity relationships within this group.[3] It is an isomer of tussilagine, another well-known PA.[3][4]

Chemical Structure and Identification

The definitive structure of **Isotussilagine** has been elucidated through various spectroscopic and synthetic methodologies. Its chemical identity is established by a unique arrangement of atoms and stereochemistry.

The systematic IUPAC name for **Isotussilagine** is methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate.[1] This name precisely describes the

stereochemistry and functional groups attached to the core pyrrolizidine structure.

Key Structural Identifiers:

- Molecular Formula: C₁₀H₁₇NO₃[\[1\]](#)
- InChI Key: LADVYSUMGRTFSZ-XKSSXDPKSA-N[\[1\]](#)[\[3\]](#)
- Canonical SMILES: C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O[\[1\]](#)
- CAS Number: 91108-32-6[\[1\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key quantitative data for **Isotussilagine** is presented below. These properties are essential for its detection, isolation, and in silico modeling, such as molecular docking studies.[\[3\]](#)

Property	Value	Source
Molecular Weight	199.25 g/mol	[1] [3]
Exact Mass	199.12084340 Da	[1]
XLogP3	0.6	[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	1	PubChem

Experimental Protocols for Isolation and Structural Elucidation

The determination of **Isotussilagine**'s structure and its purification from complex natural extracts rely on a combination of chromatographic and spectroscopic techniques.

Isolation from Natural Sources

Chromatography is the cornerstone for isolating pure **Isotussilagine** from plant materials.[3] A general workflow involves the following steps:

- Extraction: Plant material is typically extracted with a solvent like methanol.[2][5]
- Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to selectively isolate the alkaloid fraction.
- Chromatographic Purification: The alkaloid-rich fraction is then purified using various chromatographic methods. These can include column chromatography on silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Isotussilagine**.

Structural Elucidation Methodologies

A suite of advanced spectroscopic methods is required to confirm the identity and structure of **Isotussilagine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete molecular structure.[3]
 - ^1H NMR: Provides information on the number of different types of protons and their connectivity.
 - ^{13}C NMR: Determines the number of unique carbon atoms and their chemical environment.
 - 2D NMR (e.g., COSY, HMBC, HSQC): These experiments are crucial for establishing the precise connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings to map adjacent protons, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are used to determine long-range and direct carbon-proton correlations, respectively.[3]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of **Isotussilagine**. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula.

- Vibrational Spectroscopy (FT-IR, Raman):
 - Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds (e.g., C=O, O-H, C-N).[3]
 - Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy measures the inelastic scattering of light to provide information about the molecule's vibrational modes.[3]
- Chiroptical Methods (ECD, ORD): To determine the absolute stereochemistry of a chiral molecule like **Isotussilagine**, chiroptical techniques are employed.[3]
 - Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light.
 - Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.

Visualized Workflow and Pathways

The following diagrams illustrate key logical relationships and workflows relevant to the study of **Isotussilagine**.

Caption: General experimental workflow for the isolation and structural elucidation of **Isotussilagine**.

Caption: Logical relationships describing the chemical classification and structure of **Isotussilagine**.

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